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molecular formula C7H8N2O2S B1466156 Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate CAS No. 183303-75-5

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate

Cat. No. B1466156
M. Wt: 184.22 g/mol
InChI Key: RATDURIWTZOQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786040B2

Procedure details

Methyl 4-cyclopropyl-1,2,3-thiadiazole-5-carboxylate (2 g; 11 mmols) was dissolved in methanol (5 ml), and aqueous ammonia (5 ml) was added thereto, followed by stirring at room temperature for 1 hour. Subsequently, the reaction mixture was concentrated under reduced pressure, and the residue was washed with hexane to obtain 1 g of 4-cyclopropyl-1,2,3-thiadiazole-5-carboxamide.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([O:11]C)=O)[CH2:3][CH2:2]1.[NH3:13]>CO>[CH:1]1([C:4]2[N:5]=[N:6][S:7][C:8]=2[C:9]([NH2:13])=[O:11])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)C=1N=NSC1C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Subsequently, the reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C=1N=NSC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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